molecular formula C19H16N2O4S B2469672 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide CAS No. 864937-41-7

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide

Cat. No.: B2469672
CAS No.: 864937-41-7
M. Wt: 368.41
InChI Key: SGAGFGHDYMXSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide is a synthetic small molecule characterized by a thiazole core substituted with a 2,3-dihydro-1,4-benzodioxin moiety at the 4-position and a 2-methoxybenzamide group at the 2-position. Its canonical SMILES (CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCCO5) highlights the integration of aromatic and heterocyclic systems, which are critical for its physicochemical properties and biological interactions .

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-23-15-5-3-2-4-13(15)18(22)21-19-20-14(11-26-19)12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAGFGHDYMXSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with thiazole derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds .

Scientific Research Applications

Chemistry

In chemistry, N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics to these materials .

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Key Structural Features Biological Targets/Applications Key Differences
Target Compound Thiazole core + 2-methoxybenzamide + 2,3-dihydrobenzodioxin Hypothesized TNF-α modulation (based on PDB:2az5) Reference compound for comparison.
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide Benzofuran-carboxamide substituent Not explicitly stated; likely anti-inflammatory Benzofuran group increases lipophilicity, potentially enhancing membrane permeability .
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide Thiadiazole-carboxamide substituent Screening compound (unknown target) Thiadiazole introduces sulfur-rich heterocycle, possibly altering redox properties .
D4476 (4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzene) Imidazole core + pyridine substituent Treg/Th2 cell inhibition; tuberculosis therapy Imidazole-pyridine system may enhance kinase inhibition compared to thiazole .
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile Acetonitrile substituent Unknown; nitrile group suggests metabolic lability Nitrile group could act as a electrophilic warhead, differing from amide’s stability .
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenoxy-ethanamide Phenoxy-ethanamide substituent Unknown Phenoxy group increases aromaticity, possibly affecting π-π stacking in binding .

Structural and Functional Insights

Substituent Effects on Bioactivity: The 2-methoxybenzamide group in the target compound provides a balance of hydrogen-bonding capacity (via the amide and methoxy groups) and moderate lipophilicity. The thiadiazole-carboxamide analog introduces additional nitrogen and sulfur atoms, which may confer unique electronic properties, such as enhanced interactions with metal ions or cysteine residues in enzymes .

Target Selectivity: D4476, an imidazole-based analog, demonstrates efficacy in modulating T-cell differentiation, suggesting that the benzodioxin-thiazole/imidazole scaffold is versatile for immunomodulation. However, the target compound’s thiazole-methoxybenzamide structure may favor TNF-α binding over kinase targets due to steric and electronic differences .

Metabolic Stability :

  • The acetonitrile analog’s nitrile group is prone to hydrolysis or glutathione conjugation, limiting its in vivo half-life compared to the target compound’s stable amide linkage .

Synthetic Accessibility :

  • and highlight that analogs with similar cores (e.g., Schiff bases, sulfonamides) are synthesized via condensation reactions, characterized by IR, NMR, and MS. The target compound’s synthesis likely follows analogous routes, with the methoxybenzamide group introduced via amide coupling .

Research Findings and Data

  • Molecular Docking : Docking studies using TNF-α (PDB:2az5) suggest that the benzodioxin-thiazole scaffold interacts with the receptor’s hydrophobic pocket. The target compound’s methoxy group may form hydrogen bonds with Thr77 or Ser60, whereas D4476’s imidazole-pyridine system engages in π-cation interactions with Lys98 .
  • In Vitro Activity : While specific data for the target compound is lacking, analogs like D4476 show IC50 values of ~1.2 µM against Treg cell differentiation, indicating the scaffold’s potency. The methoxybenzamide variant may exhibit similar or improved activity due to optimized hydrogen bonding .

Biological Activity

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide is a compound of interest due to its potential biological activities. The benzodioxane moiety and thiazole ring structure are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, enzyme inhibitory potential, and therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C17H18N2O3S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes a benzodioxane ring, a thiazole group, and a methoxybenzamide component, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with thiazole and methoxybenzamide precursors. The synthetic pathway generally follows these steps:

  • Formation of Benzodioxane Derivative : Starting from 2,3-dihydro-1,4-benzodioxin.
  • Thiazole Ring Introduction : Reacting with appropriate thiazole precursors.
  • Final Benzamide Formation : Coupling with methoxybenzoyl chloride.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory activities of compounds related to this compound. The following table summarizes the enzyme inhibitory effects observed in related compounds:

CompoundTarget EnzymeIC50 (μM)Remarks
7iα-glucosidase86.31 ± 0.11Moderate inhibition compared to acarbose
7kα-glucosidase81.12 ± 0.13Moderate inhibition compared to acarbose
VariousAcetylcholinesterase>100Weak inhibition

The above data indicates that while the compound exhibits moderate activity against α-glucosidase (an enzyme linked to carbohydrate metabolism), its effect on acetylcholinesterase (related to neurodegenerative diseases) is significantly weaker .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds containing the benzodioxane moiety:

  • Anti-Diabetic Potential : Compounds with similar structures have shown promise in managing type 2 diabetes through α-glucosidase inhibition .
  • Neuroprotective Effects : Some derivatives have been evaluated for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase . Although this compound has shown weak activity against this target, further modifications may enhance efficacy.
  • Antitumor Activity : Related compounds have demonstrated broad-spectrum antitumor properties in vitro and in vivo studies . The thiazole component is often associated with anticancer activity.

Molecular Docking Studies

In silico molecular docking studies have corroborated the enzyme inhibition results by providing insights into the binding affinities of the compound with target enzymes. These studies suggest that structural modifications could enhance binding interactions and improve biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.